Butanoic acid, 3-oxo-, diphenylmethyl ester
Overview
Description
Butanoic acid, 3-oxo-, diphenylmethyl ester is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzhydryl 3-oxobutanoate, also known as Butanoic acid, 3-oxo-, diphenylmethyl ester, is a complex organic compound It’s known that benzhydryl compounds, which include benzhydryl 3-oxobutanoate, often interact with various biological targets due to their reactive nature .
Mode of Action
Benzhydryl compounds can generate reactive intermediates known as benzhydryl radicals and cations . These intermediates can be produced from benzhydryl halides through UV irradiation . The radicals and cations then interact with other molecules, leading to various chemical reactions .
Biochemical Pathways
The generation of benzhydryl radicals and cations suggests that this compound could potentially influence a variety of biochemical pathways, given the reactive nature of these intermediates .
Result of Action
The generation of benzhydryl radicals and cations suggests that this compound could potentially induce various chemical reactions at the molecular level .
Action Environment
It’s known that the generation of benzhydryl radicals and cations from benzhydryl halides requires uv irradiation , suggesting that light exposure could be an important environmental factor influencing the compound’s action.
Biochemical Analysis
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of Benzhydryl 3-oxobutanoate on cellular function in in vitro or in vivo studies have not been extensively studied .
Properties
IUPAC Name |
benzhydryl 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-13(18)12-16(19)20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKHRWLYBIIXNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457011 | |
Record name | Butanoic acid, 3-oxo-, diphenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39567-17-4 | |
Record name | Butanoic acid, 3-oxo-, diphenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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